Purity Grade Comparison: ≥98% (42599-27-9) vs. ≥95% for Unsubstituted 2-Oxoazetidine-3-carboxylic Acid (1539087-28-9)
Commercial lots of 1-methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9) are routinely supplied at ≥98% purity as verified by HPLC or NMR . The unsubstituted 2-oxoazetidine-3-carboxylic acid (CAS 1539087-28-9), the most direct comparator scaffold, is typically offered at a minimum purity specification of 95% across multiple suppliers . This represents a minimum 3-percentage-point purity advantage for the N-methyl derivative in procurement-grade material.
| Evidence Dimension | Commercial purity specification (minimum) |
|---|---|
| Target Compound Data | ≥98% (LeYan product #1127589; MolCore NLT 98%) |
| Comparator Or Baseline | ≥95% (AKSci 2939CY for 2-oxoazetidine-3-carboxylic acid, CAS 1539087-28-9) |
| Quantified Difference | ≥3 percentage points higher minimum purity for the target compound |
| Conditions | Supplier Certificate of Analysis (CoA) specifications; QC methods typically HPLC or NMR |
Why This Matters
Higher starting material purity reduces the burden of pre-synthesis purification, minimises side reactions from impurities in multi-step sequences, and improves reproducibility in medicinal chemistry campaigns—directly impacting procurement cost-effectiveness and downstream success rates.
